Cas no 309915-28-4 (6-chloro-2-methyl-1H-Indole-5-carboxylic acid)
6-chloro-2-methyl-1H-Indole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-2-methyl-1H-Indole-5-carboxylic acid
- 6-chloranyl-2-methyl-1~{H}-indole-5-carboxylic acid
- EN300-7502989
- A929972
- Vbr
- 309915-28-4
- SCHEMBL4504456
- Z1509031358
-
- Inchi: 1S/C10H8ClNO2/c1-5-2-6-3-7(10(13)14)8(11)4-9(6)12-5/h2-4,12H,1H3,(H,13,14)
- InChI Key: ZOKNNTHGXKIWSP-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=CC2C=C(C)NC=2C=1
Computed Properties
- Exact Mass: 209.02444
- Monoisotopic Mass: 209.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- PSA: 53.09
6-chloro-2-methyl-1H-Indole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7502989-0.05g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 0.05g |
$319.0 | 2024-05-23 | |
| Enamine | EN300-7502989-0.1g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 0.1g |
$476.0 | 2024-05-23 | |
| Enamine | EN300-7502989-0.25g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 0.25g |
$679.0 | 2024-05-23 | |
| Enamine | EN300-7502989-0.5g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 0.5g |
$1069.0 | 2024-05-23 | |
| Enamine | EN300-7502989-1.0g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 1.0g |
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| Enamine | EN300-7502989-2.5g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 2.5g |
$2688.0 | 2024-05-23 | |
| Enamine | EN300-7502989-5.0g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 5.0g |
$3977.0 | 2024-05-23 | |
| Enamine | EN300-7502989-10.0g |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 10.0g |
$5897.0 | 2024-05-23 | |
| Aaron | AR0288NQ-50mg |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
309915-28-4 | 95% | 50mg |
$464.00 | 2025-02-15 | |
| Aaron | AR0288NQ-100mg |
6-chloro-2-methyl-1H-indole-5-carboxylic acid |
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$680.00 | 2025-02-15 |
6-chloro-2-methyl-1H-Indole-5-carboxylic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 6-chloro-2-methyl-1H-Indole-5-carboxylic acid
6-Chloro-2-methyl-1H-Indole-5-carboxylic Acid (CAS No. 309915-28-4): A Comprehensive Overview
6-Chloro-2-methyl-1H-indole-5-carboxylic acid (CAS No. 309915-28-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 6-chloro-2-methyl-1H-indole-5-carboxylic acid.
Chemical Structure and Properties
6-Chloro-2-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a heterocyclic aromatic organic compound. The structure of this compound features a chloro substituent at the 6-position and a methyl group at the 2-position of the indole ring, with a carboxylic acid group attached to the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the carboxylic acid group makes it soluble in polar solvents and confers acidic properties, while the chloro and methyl substituents influence its electronic distribution and reactivity.
The molecular formula of 6-chloro-2-methyl-1H-indole-5-carboxylic acid is C10H8ClNO2, with a molecular weight of approximately 203.63 g/mol. Its melting point is around 170°C, and it exhibits moderate stability under standard laboratory conditions. These properties make it suitable for various synthetic transformations and biological evaluations.
Synthesis Methods
The synthesis of 6-chloro-2-methyl-1H-indole-5-carboxylic acid can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 6-chloroindole with an appropriate carboxylic acid derivative followed by methylation. For example, 6-chloroindole can be treated with chloroacetic acid in the presence of a base to form an intermediate, which is then methylated using a suitable methylating agent such as methyl iodide or dimethyl sulfate.
An alternative method involves the use of palladium-catalyzed cross-coupling reactions to introduce the carboxylic acid functionality directly onto the indole ring. This approach has gained popularity due to its high efficiency and functional group tolerance. Recent studies have also explored microwave-assisted synthesis techniques to enhance reaction rates and improve product yields.
Biological Activities and Applications
6-Chloro-2-methyl-1H-indole-5-carboxylic acid has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of significant interest is its anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for treating inflammatory diseases.
In addition to its anti-inflammatory effects, 6-chloro-2-methyl-1H-indole-5-carboxylic acid has demonstrated antitumor activity in various cancer cell lines. Research has indicated that it can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as p53 and PI3K/Akt. These findings suggest that this compound could be further developed as a potential anticancer agent.
Clinical Trials and Future Prospects
The promising preclinical results associated with 6-chloro-2-methyl-1H-indole-5-carboxylic acid have led to increased interest in advancing this compound into clinical trials. Several ongoing studies are evaluating its safety and efficacy in human subjects for various indications, including inflammatory disorders and cancer. Early-phase clinical trials have shown favorable pharmacokinetic profiles and tolerability, paving the way for further investigation.
To fully realize the therapeutic potential of 6-chloro-2-methyl-1H-indole-5-carboxylic acid, continued research is essential to optimize its formulation, dosing regimens, and combination therapies. Additionally, efforts are being directed towards understanding its mechanism of action at a molecular level to identify biomarkers that can predict patient response.
Conclusion
6-Chloro-2-methyl-1H-indole-5-carboxylic acid (CAS No. 309915-28-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it suitable for various synthetic transformations and biological evaluations. The compound's anti-inflammatory and antitumor activities have been extensively studied, highlighting its potential as a therapeutic agent for treating inflammatory disorders and cancer.
Ongoing clinical trials are providing valuable insights into its safety and efficacy in human subjects, setting the stage for further development. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds great promise for improving patient outcomes in various medical conditions.
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